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An in-depth analysis of AXT-914, an investigational oral calcilytic, reveals its significant but

complex role in calcium homeostasis. Developed to modulate the calcium-sensing receptor

(CaSR), AXT-914 has been evaluated in both preclinical and clinical settings for its potential to

treat disorders of calcium metabolism, including hypoparathyroidism and osteoporosis. This

technical guide synthesizes the available data on AXT-914, detailing its mechanism of action,

summarizing quantitative outcomes from key studies, outlining experimental protocols, and

visualizing its physiological pathway.

Core Mechanism of Action
AXT-914 is a small molecule, quinazolin-2ne derivative that functions as a negative allosteric

modulator, or "calcilytic," of the calcium-sensing receptor (CaSR).[1] The CaSR is a G-protein

coupled receptor predominantly expressed on the surface of parathyroid gland cells. Its primary

function is to detect extracellular calcium levels and regulate the secretion of parathyroid

hormone (PTH) accordingly.

Under normal physiological conditions, high extracellular calcium levels activate the CaSR,

which in turn inhibits the synthesis and release of PTH. Conversely, low calcium levels lead to

CaSR inactivation and subsequent PTH secretion. PTH acts on bone and kidneys to increase

serum calcium levels, thus completing a negative feedback loop.

AXT-914 antagonizes the CaSR, essentially tricking the parathyroid gland into perceiving a

state of hypocalcemia.[1][2] This antagonism blocks the inhibitory signal of extracellular

calcium, leading to a rapid, transient, and robust release of endogenous PTH.[1] The

therapeutic goal is to harness this induced PTH pulse to achieve physiological effects, such as
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increasing bone formation in osteoporosis or correcting hypocalcemia in hypoparathyroidism.

[1][2]
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Caption: AXT-914 Mechanism of Action on the Parathyroid Gland.

Preclinical and Clinical Efficacy Data
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AXT-914 has been investigated in various models, from cell-based assays to animal studies

and human clinical trials. The quantitative outcomes of these studies are summarized below.

Preclinical Studies in Animal Models
Preclinical research focused on rat models of postsurgical hypoparathyroidism and a mouse

model of Autosomal Dominant Hypocalcemia Type 1 (ADH1), a condition caused by a gain-of-

function mutation in the CaSR gene.[2][3]

Table 1: Efficacy of AXT-914 in a Rat Model of Postsurgical Hypoparathyroidism

Parameter
Treatment Group (Oral
AXT-914)

Outcome

Serum PTH
5 and 10 mg/kg for 2
weeks

Increased

Serum Calcium 5 and 10 mg/kg for 2 weeks Increased

Serum Phosphorus 5 and 10 mg/kg for 2 weeks Decreased

Urinary Calcium Excretion 5 and 10 mg/kg for 2 weeks Decreased

Source: Data synthesized from a study in female Wistar rats with hemi-parathyroidectomy.[2]

Table 2: Efficacy of AXT-914 in a Mouse Model of ADH1 (Nuf Mice)

Parameter
Vehicle-Treated
(n=6)

AXT-914-Treated
(10 mg/kg, n=7)

P-value

Plasma PTH (at 30
min)

23 ± 4 pmol/l 104 ± 29 pmol/l <0.05

Plasma Adjusted

Calcium (at 120 min)
1.84 ± 0.02 mmol/l 2.03 ± 0.02 mmol/l <0.001

Source: Data from a study in a mouse model with a heterozygous gain-of-function CaSR

mutation.[3]
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Human Clinical Trials
Early-phase clinical trials were conducted in healthy volunteers and postmenopausal women to

assess the pharmacokinetics, pharmacodynamics, and tolerability of AXT-914.[1] The primary

goal was to determine if the transient PTH release could translate into a bone-anabolic effect,

similar to teriparatide (Forteo).[1]

Table 3: Change in Total Serum Calcium in a 4-Week Study in Postmenopausal Women

Treatment Group Dose
Mean Increase from
Baseline

AXT-914 45 mg 8.0%

AXT-914 60 mg 10.7%

Teriparatide (Forteo) 20 µg 1.3%

Placebo N/A 1.0%

Source: Data from a randomized, double-blind, active- and placebo-controlled study.[1]

While AXT-914 successfully and reproducibly induced the desired sharp, transient PTH release

profiles, the 4-week study in postmenopausal women was terminated after a planned interim

analysis.[1] This was due to a lack of the expected anabolic effect on bone formation

biomarkers and dose-limiting effects on serum calcium, which showed a persistent, dose-

related increase.[1]

Experimental Protocols
Detailed experimental protocols from the published studies are summarized below based on

the available information.

Animal Study Protocols
1. Rat Model of Postsurgical Hypoparathyroidism:

Subjects: 10-week-old female Wistar rats.[2]
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Model Creation: Two models were established: hemi-parathyroidectomy and total

parathyroidectomy with autotransplantation.[2]

Drug Administration: AXT-914 or vehicle was administered orally for 2 to 3 weeks at doses of

5 and 10 mg/kg.[2]

Sample Collection & Analysis: Blood and urine samples were collected to measure serum

PTH, calcium, and phosphorus levels, as well as urinary calcium excretion.[2] At the end of

the study, autotransplanted parathyroid tissues were collected for histological examination.[2]
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Caption: Experimental Workflow for the Rat Hypoparathyroidism Study.

2. Mouse Model of ADH1:

Subjects: Adult male and female Nuf mice, which carry a heterozygous gain-of-function

CaSR mutation (Leu723Gln).[3]

Drug Administration: A single 10 mg/kg dose of AXT-914 or vehicle was administered by oral

gavage.[3]
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Sample Collection & Analysis: Blood samples were collected at 30 minutes post-dose to

measure plasma PTH and at 120 minutes post-dose to measure plasma albumin-adjusted

calcium, phosphate, magnesium, and creatinine.[3]

Human Clinical Trial Protocol (Postmenopausal Women)
Study Design: A randomized, double-blind, active- and placebo-controlled, 4-week repeat-

dose, parallel-group study.[1]

Subjects: Healthy postmenopausal women.[1]

Treatment Arms:

AXT-914 (45 mg, once daily)

AXT-914 (60 mg, once daily)

Placebo

Active control: Teriparatide (Forteo, 20 µg, subcutaneous injection)[1]

Primary Endpoints: Changes in circulating bone biomarkers.[1]

Safety Endpoint: Total serum calcium levels.[1]

Outcome Measurement: Blood samples were collected to assess pharmacokinetic (PK)

profiles of AXT-914 and pharmacodynamic (PD) effects, including PTH release profiles, bone

biomarkers, and serum calcium.[1]

Conclusion
AXT-914 is a potent, orally active calcilytic that effectively antagonizes the calcium-sensing

receptor to induce a sharp, transient release of parathyroid hormone. Preclinical studies

demonstrated its potential to correct abnormal calcium and phosphorus homeostasis in models

of hypoparathyroidism and ADH1.[2][3][4] However, in a clinical trial involving postmenopausal

women, the PTH release did not translate into the desired bone-anabolic response.[1]

Furthermore, the treatment led to a persistent, dose-related increase in serum calcium, raising

safety concerns and leading to the trial's early termination.[1] These findings highlight the
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complex challenge of mimicking the precise physiological effects of endogenous PTH pulses

with a small molecule modulator for the treatment of osteoporosis, while suggesting that its

utility may lie in targeted applications for specific hypocalcemic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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